Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS 3813-52-3), commonly known as nadic acid, is a rigid, unsaturated cycloaliphatic dicarboxylic acid. In industrial procurement, it is primarily valued as a reactive structural monomer and end-capping agent for high-performance polymers, including PMR (in situ polymerization of monomer reactants) polyimides, ultra-high Tg epoxies, and specialized polyesters. Unlike standard aliphatic or fully aromatic diacids, nadic acid features a highly strained norbornene double bond combined with a rigid V-shaped dicarboxylate geometry. This unique structure provides excellent solubility in protic solvents for high-solids formulations, while enabling high-temperature addition cross-linking without the evolution of volatile byproducts [1].
Substituting bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with generic alternatives fundamentally compromises polymer processability and high-temperature performance. If a buyer selects a fully aromatic analog like phthalic acid, the material lacks the reactive double bond required for addition cross-linking; this forces the system to rely entirely on condensation curing, which evolves water and creates structural voids in thick composite parts. Conversely, substituting with standard unsaturated aliphatic diacids, such as maleic acid, provides cross-linking capability but sacrifices the rigid bicyclic norbornene core. This results in a drastically lower glass transition temperature (Tg) and inferior thermo-oxidative stability, causing the polymer network to soften and fail under high-temperature aerospace or electronic operating conditions [1].
When used as a structural monomer or cross-linking agent in epoxies and polyimides, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid leverages its rigid bicyclic norbornene core to drastically elevate thermal performance. Studies demonstrate that thermosets incorporating norbornene-based dicarboxylic structures achieve Tg values ranging from 250°C to 350°C. In contrast, substituting with flexible aliphatic diacids or standard unsaturated diacids (like maleic acid) typically limits the Tg to 100°C–150°C due to lower steric hindrance and cross-link flexibility [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 250°C – 350°C (Nadic acid-derived thermosets) |
| Comparator Or Baseline | 100°C – 150°C (Maleic/aliphatic diacid-derived thermosets) |
| Quantified Difference | +150°C to +200°C increase in Tg |
| Conditions | Cured epoxy/polyester thermoset networks |
Ensures structural integrity and prevents modulus collapse in aerospace composites and advanced electronics operating above 250°C.
In the procurement of polyimide precursors, the solubility and stability of the monomeric reactant mixture are critical. Formulations utilizing the nadic acid structure (often dissolved in protic solvents to form esters in situ) can achieve 50% to 60% solids content while maintaining a low-viscosity liquid state with a shelf-life exceeding 6 months at ambient temperatures. Conversely, traditional amide-acid prepolymer solutions at lower solids concentrations (30% to 40%) suffer from premature imidization, resulting in gelation or precipitation within 2 to 5 days [1].
| Evidence Dimension | Resin Solution Shelf-Life and Solids Content |
| Target Compound Data | >6 months at 50-60 wt% solids (Nadic acid-based monomeric solutions) |
| Comparator Or Baseline | 2-5 days at 30-40 wt% solids (Standard amide-acid prepolymers) |
| Quantified Difference | >60x longer shelf-life with 20% higher solids loading |
| Conditions | Ambient temperature storage in protic solvents (e.g., methanol/ethanol) |
Allows composite manufacturers to procure, store, and process high-solids resins without the high waste costs associated with premature resin gelation.
A primary failure mode in high-temperature composites is the formation of micro-voids caused by volatile off-gassing during the final cure. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid acts as a reactive end-capper that undergoes addition polymerization through its norbornene double bond at approximately 316°C. This addition mechanism evolves 0% volatile byproducts during the final cross-linking phase. In contrast, fully aromatic comparators like phthalic acid cannot undergo addition curing, forcing reliance on condensation reactions that release water or solvent, leading to 2-5% void fractions in thick laminates[1].
| Evidence Dimension | Volatile Evolution During Final Cross-Linking |
| Target Compound Data | 0% volatiles (Addition curing via norbornene double bond) |
| Comparator Or Baseline | 2-5% volatiles (Condensation curing of standard aromatic diacids) |
| Quantified Difference | Complete elimination of final-stage off-gassing |
| Conditions | Final composite curing cycle at 316°C (600°F) |
Eliminates interlaminar voids in thick composite parts, directly translating to higher shear strength and lower rejection rates in manufacturing.
Because of its ability to provide void-free addition cross-linking and extended shelf-life in high-solids monomeric solutions, this compound is the optimal end-capping monomer for PMR (in situ polymerization of monomer reactants) polyimides. It is heavily procured for manufacturing carbon-fiber reinforced composites used in jet engine cowlings, exhaust ducts, and high-temperature aerospace structural components[1].
Driven by its rigid bicyclic norbornene core, nadic acid is utilized as a cross-linking agent or monomeric precursor in advanced epoxy formulations. It is the material of choice when engineering printed circuit board (PCB) laminates and semiconductor packaging that must withstand extreme thermal cycling and maintain a Tg above 250°C [2].
The highly strained norbornene double bond makes this compound an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP). It is procured to synthesize functionalized polynorbornenes used in gas separation membranes and specialty transparent plastics, where both thermal stability and precise molecular weight control are required [2].
Irritant